

# DSP-2230 for Episodic Infantile Limb Pain Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DSP-2230  |           |
| Cat. No.:            | B10818647 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Episodic infantile limb pain syndrome is a debilitating genetic disorder characterized by recurrent, severe pain episodes in young children. The underlying cause has been identified as gain-of-function mutations in the SCN11A gene, which encodes the voltage-gated sodium channel Nav1.9. **DSP-2230** (also known as ANP-230) is an investigational, orally active small molecule that potently and selectively inhibits the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. This targeted mechanism of action makes **DSP-2230** a promising therapeutic candidate for this rare and difficult-to-treat condition. This technical guide provides a comprehensive overview of the preclinical and clinical development of **DSP-2230** for episodic infantile limb pain syndrome, including its mechanism of action, key experimental data, and ongoing clinical investigations.

## Introduction: Episodic Infantile Limb Pain Syndrome and the Role of Nav1.9

Episodic infantile limb pain syndrome is an autosomal dominant genetic disorder that manifests in early childhood with episodes of severe, non-inflammatory pain in the limbs. These pain attacks can be triggered by factors such as fatigue or cold and significantly impact the quality of life of affected individuals and their families.



The primary driver of this syndrome is a gain-of-function mutation in the SCN11A gene.[1][2] This gene encodes the  $\alpha$ -subunit of the Nav1.9 voltage-gated sodium channel, which is predominantly expressed in peripheral nociceptive neurons.[3] Nav1.9 plays a crucial role in setting the resting membrane potential and amplifying subthreshold stimuli in these neurons.[4] The gain-of-function mutations lead to a hyperpolarized shift in the voltage dependence of activation, causing the channel to open at more negative membrane potentials. This results in a state of hyperexcitability in the nociceptors, leading to the spontaneous and triggered pain episodes characteristic of the syndrome.[1][2]

### DSP-2230: A Targeted Nav1.7/1.8/1.9 Inhibitor

**DSP-2230** is a novel, orally bioavailable small molecule designed to selectively inhibit the Nav1.7, Nav1.8, and Nav1.9 sodium channels, all of which are key players in pain signaling pathways. By targeting Nav1.9, **DSP-2230** directly addresses the underlying pathophysiology of episodic infantile limb pain syndrome.

#### **Mechanism of Action**

**DSP-2230** acts as a pore blocker of the Nav1.7, Nav1.8, and Nav1.9 channels. This inhibition reduces the influx of sodium ions into nociceptive neurons, thereby dampening the hyperexcitability caused by the SCN11A gain-of-function mutation. The simultaneous inhibition of Nav1.7 and Nav1.8, which are also critical for the initiation and propagation of pain signals, may provide a broader analysesic effect.

#### **Preclinical Evidence**

A key preclinical study by Okuda et al. (2023) investigated the efficacy of ANP-230 (**DSP-2230**) in a knock-in mouse model harboring the p.R222S mutation in Scn11a, which is orthologous to a human mutation found in patients with familial episodic pain syndrome.[5][6]

#### **Experimental Protocol: Preclinical Mouse Model[5][7][8]**

- Animal Model: Knock-in mice with the p.R222S mutation in the Scn11a gene were used.
   These mice exhibit hypersensitivity to thermal and mechanical stimuli, mimicking the human phenotype.
- Drug Administration: ANP-230 was administered orally at doses of 3, 10, and 30 mg/kg.



#### · Behavioral Tests:

- Hot Plate Test: To assess thermal hyperalgesia, mice were placed on a hot plate at 55°C, and the latency to a nociceptive response (e.g., licking or jumping) was measured.
- Cold Plate Test: To evaluate cold allodynia, mice were placed on a cold plate, and the number of nociceptive behaviors was counted.
- von Frey Test: Mechanical sensitivity was assessed using von Frey filaments of varying forces applied to the plantar surface of the hind paw.
- Electrophysiology: Dorsal root ganglion (DRG) neurons were isolated from the mutant mice to study the effect of ANP-230 on neuronal excitability by measuring the firing of action potentials in response to current injections.

#### **Quantitative Data: Preclinical Efficacy**

The study demonstrated that ANP-230 significantly reduces pain-like behaviors in the R222S mutant mice in a dose-dependent manner.

| Experiment         | Endpoint                                 | Vehicle<br>Control | ANP-230 (10<br>mg/kg) | ANP-230 (30<br>mg/kg)    | p-value |
|--------------------|------------------------------------------|--------------------|-----------------------|--------------------------|---------|
| Hot Plate<br>Test  | Latency to response (s)                  | ~10 s              | ~15 s                 | ~20 s                    | <0.01   |
| Cold Plate<br>Test | Number of responses                      | ~15                | ~8                    | ~5                       | <0.01   |
| von Frey Test      | 50%<br>withdrawal<br>threshold (g)       | ~0.4 g             | ~0.8 g                | ~1.2 g                   | <0.01   |
| Electrophysio logy | Number of<br>evoked action<br>potentials | High               | Moderately<br>Reduced | Significantly<br>Reduced | <0.01   |

Note: The values in the table are approximate based on graphical data from Okuda et al., 2023 and are intended for illustrative purposes.[5][7]



### **Clinical Development Program**

**DSP-2230** has progressed through early-phase clinical trials in healthy volunteers and is currently being investigated in patients with episodic infantile limb pain syndrome.

#### **Completed Phase 1 Studies**

Several Phase 1 studies have been completed to assess the safety, tolerability, and pharmacokinetics of **DSP-2230** in healthy subjects.

- ISRCTN80154838: A randomized, double-blind, placebo-controlled, four-way crossover study investigating the pharmacodynamic effect of DSP-2230 using capsaicin and UVBinduced pain models in healthy male subjects.
- ISRCTN02543559: A Phase 1 study to investigate the effect of single and repeated doses of DSP-2230 on renal function in healthy subjects.[8]

These studies established a tolerable safety profile for **DSP-2230**, supporting its progression into patient populations.[9]

### Ongoing Phase 1/2 Clinical Trial (jRCT2061200046)

A multicenter, exploratory Phase 1/2 study of ANP-230 is currently underway in Japan to evaluate its safety, efficacy, and pharmacokinetics in patients with infantile episodic limb pain. [9]

- Study Design: This is an open-label study.
- Inclusion Criteria: Patients diagnosed with familial infantile episodic limb pain based on specific symptoms, family history, and a confirmed SCN11A mutation.
- Primary Endpoints:
  - Safety and tolerability
  - Pharmacokinetics of ANP-230
- Secondary Endpoints:



- o Change in the frequency and intensity of pain episodes
- o Patient-reported outcomes on quality of life

# Visualizing the Core Concepts Signaling Pathway of Nav1.9 in Nociception



Click to download full resolution via product page

Nav1.9 signaling in nociception and the impact of DSP-2230.

## Experimental Workflow: Preclinical Evaluation of DSP-2230





Click to download full resolution via product page

Workflow for the preclinical assessment of DSP-2230.

Clinical Trial Design: Phase 1/2 Study (jRCT2061200046)





Click to download full resolution via product page

Design of the ongoing Phase 1/2 clinical trial of ANP-230.

#### **Conclusion and Future Directions**

**DSP-2230** represents a targeted therapeutic approach for episodic infantile limb pain syndrome, with a mechanism of action that directly addresses the underlying pathophysiology of the disease. Preclinical data in a relevant animal model have demonstrated promising efficacy in reducing pain-like behaviors and normalizing neuronal hyperexcitability. The ongoing Phase 1/2 clinical trial will provide crucial data on the safety, tolerability, and preliminary efficacy of **DSP-2230** in the patient population. Successful outcomes from this trial could pave the way for a much-needed, first-in-class treatment for this debilitating rare disease. Further research may also explore the potential of **DSP-2230** in other neuropathic pain conditions where Nav1.7, Nav1.8, and Nav1.9 play a significant role.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Gain-of-Function Mutations in SCN11A Cause Familial Episodic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ISRCTN [isrctn.com]
- 9. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain AlphaNavi Pharma株式会社 [alphanavi.com]
- To cite this document: BenchChem. [DSP-2230 for Episodic Infantile Limb Pain Syndrome: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10818647#dsp-2230-in-episodic-infantile-limb-pain-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com